molecular formula C10H11ClO B1594376 1-(3-Chlorophenyl)-2-methylpropan-1-one CAS No. 55649-98-4

1-(3-Chlorophenyl)-2-methylpropan-1-one

Cat. No. B1594376
CAS RN: 55649-98-4
M. Wt: 182.64 g/mol
InChI Key: UVZXOZZFQHKFDK-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)-2-methylpropan-1-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a synthetic substance that does not occur naturally .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(3-Chlorophenyl)-2-methylpropan-1-one”, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety And Hazards

The safety data sheet for a similar compound, “1-(3-Chlorophenyl)piperazine”, indicates that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZXOZZFQHKFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343092
Record name 1-Propanone, 1-(3-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-methylpropan-1-one

CAS RN

55649-98-4
Record name 1-Propanone, 1-(3-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YF Liang, K Wu, S Song, X Li, X Huang, N Jiao - pstorage-acs-6854636.s3 …
Reaction conditions: 3a (30 mg, 0.2 mmol), NBS (7.2 mg, 20 mol%), and [18O]-DMSO (0.4 mL) and a stir bar were added to a 20 mL reaction tube under air. The mixture was stirred at …
D Deng, B Hu, M Yang, D Chen - Organometallics, 2018 - ACS Publications
Reaction of complex [Cp*Ir(HOC 5 H 3 CH 2 C 5 H 3 OH)Cl][Cl] (1) with AgOTf generated the product [Cp*Ir(HOC 5 H 3 CH 2 C 5 H 3 OH)(H 2 O)][OTf] 2 (2), which was further …
Number of citations: 72 pubs.acs.org
C Zhu, F Chen, C Liu, H Zeng, Z Yang… - The Journal of …, 2018 - ACS Publications
A copper-catalyzed aerobic oxidative C–C single bond cleavage of acyclic unstrained oxime acetates is reported, providing various aryl nitriles and ketones in good yields. Mechanistic …
Number of citations: 39 pubs.acs.org
AD Lackner - 2013 - search.proquest.com
As with many bodies of research compiled through the course of a graduate career, this thesis reflects an uneven progression of aim based on the accumulation of unexpected results. …
Number of citations: 2 search.proquest.com

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